molecular formula C18H18N2O3S2 B2913460 3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705215-93-5

3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2913460
CAS No.: 1705215-93-5
M. Wt: 374.47
InChI Key: ICWMZRQLUMSVLV-UHFFFAOYSA-N
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Description

This compound features a benzo[d]oxazol-2(3H)-one core linked via an ethyl group to a 1,4-thiazepane ring substituted with a thiophen-2-yl moiety. The benzooxazolone scaffold is notable for its prevalence in bioactive molecules, particularly in neurological and antimicrobial agents .

Properties

IUPAC Name

3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-17(12-20-13-4-1-2-5-14(13)23-18(20)22)19-8-7-16(25-11-9-19)15-6-3-10-24-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWMZRQLUMSVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the oxazolidinone class. Its unique structure integrates oxazolidinone and thiazepane moieties, which have garnered attention in medicinal chemistry due to their potential pharmacological applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C14H18N2O3S2C_{14}H_{18}N_{2}O_{3}S_{2}. The structure features:

  • Oxazolidinone Framework : Known for antibacterial properties, it is a vital component in several antibiotic drugs.
  • Thiazepane Ring : Enhances biological activity and specificity.
  • Thiophene Group : May modulate nitric oxide synthase activity.

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is particularly relevant for compounds in the oxazolidinone class used as antibiotics. Additionally, the thiophene group may play a role in modulating various enzymatic activities, which could contribute to its therapeutic effects.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antibacterial Activity : The oxazolidinone structure is known for its effectiveness against Gram-positive bacteria.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Antioxidant Activity : Compounds with similar structures have shown promise as antioxidants.

Synthesis Methods

The synthesis of this compound can be approached through several synthetic pathways:

Synthesis MethodDescription
Microwave-Assisted SynthesisUtilizes microwave energy to enhance reaction efficiency and yield.
Palladium-Catalyzed ReactionsInvolves cross-coupling reactions that improve yields significantly.
Multi-Step ReactionsTypically includes cyclization and functional group modifications to achieve the desired product.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of similar oxazolidinones against various bacterial strains, demonstrating significant inhibition at low concentrations.
    • Results : Minimum inhibitory concentrations (MICs) were established for multiple strains, indicating strong potential as an antibiotic agent.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that the compound exhibited cytotoxic effects, which were evaluated using MTT assays.
    • Findings : The compound showed selective toxicity towards cancer cells while sparing normal cells up to certain concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives (Table 1):

Compound Name Core Structure Key Substituents Biological Relevance
3-(2-(Piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one Benzooxazolone Piperazine-ethyl linker Bivalent ligand for receptor studies
AG-0029 (7-(4-(3-(4-(Morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one) Benzooxazolone Morpholinomethyl-phenoxy-piperazine Dual-action dopamine D2 agonist/H3 antagonist
2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide Benzothiazine Acetamide linker Precursor for antimicrobial agents
7-Aminobenzo[d]oxazol-2(3H)-one Benzooxazolone Amino group at position 7 Intermediate for functionalization

Key Observations :

  • Thiazepane vs. Piperazine/Morpholine : The 1,4-thiazepane ring in the target compound introduces a sulfur atom and a seven-membered ring, conferring distinct electronic and steric properties compared to six-membered piperazine (AG-0029) or morpholine derivatives. This may alter receptor binding kinetics and metabolic stability .
  • Thiophene vs.

Physicochemical and Spectroscopic Properties

NMR Data :

  • Target Compound : Expected signals include δ 7.2–7.6 ppm (aromatic protons from benzooxazolone and thiophene) and δ 3.5–4.0 ppm (thiazepane methylene groups) .
  • AG-0029: Displays distinct δ 3.7 ppm (morpholine OCH2) and δ 6.8–7.4 ppm (phenoxy protons) .

Mass Spectrometry :

  • All compounds show [M+H]+ peaks (e.g., AG-0029: m/z 454; target compound: m/z ~417 estimated) .

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